2-(4-Nitrophenyl)-1-benzofuran
CAS No.: 787-64-4
Cat. No.: VC4329485
Molecular Formula: C14H9NO3
Molecular Weight: 239.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 787-64-4 |
---|---|
Molecular Formula | C14H9NO3 |
Molecular Weight | 239.23 |
IUPAC Name | 2-(4-nitrophenyl)-1-benzofuran |
Standard InChI | InChI=1S/C14H9NO3/c16-15(17)12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)18-14/h1-9H |
Standard InChI Key | WEBFEILYGGICBA-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical and Structural Properties
2-(4-Nitrophenyl)-1-benzofuran (CHNO) is a planar, heterocyclic aromatic compound with a molecular weight of 239.23 g/mol. The nitro group at the para position introduces strong electron-withdrawing effects, influencing its reactivity and intermolecular interactions. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Density | 1.4 ± 0.1 g/cm³ | |
Boiling Point | 473.2 ± 30.0 °C | |
Flash Point | 240.0 ± 24.6 °C | |
LogP | 2.91 | |
Molar Refractivity | 66.9 cm³ |
The compound’s UV-Vis spectrum exhibits strong absorption in the near-infrared region () , a critical feature for photochemical applications. X-ray crystallography confirms coplanarity between the benzofuran and nitrophenyl moieties, facilitating π-π stacking interactions with aromatic protein residues .
Synthesis and Optimization Strategies
Conventional Cyclization Approaches
The synthesis of 2-(4-nitrophenyl)-1-benzofuran typically begins with a Sonogashira coupling between 2-iodophenol and 4-nitrophenylacetylene, followed by acid-mediated cyclization . This method yields the target compound in 64–72% efficiency under optimized conditions . Key steps include:
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Palladium-Catalyzed Cross-Coupling: A Pd(PPh)-catalyzed reaction between 2-iodophenol and 4-nitrophenylacetylene in THF at 60°C forms the intermediate alkyne .
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Cyclization: Treatment with concentrated HCl induces intramolecular cyclization, forming the benzofuran core .
Advanced Catalytic Methods
Recent innovations leverage rhodium(III) catalysts for C–H activation, enabling direct functionalization of benzofuran precursors . For example, CpRh-catalyzed reactions between benzamides and vinylene carbonate yield substituted benzofurans in 30–80% yields . This method avoids pre-functionalized substrates, enhancing synthetic flexibility.
Protein Binding and Biophysical Interactions
Binding Affinity and Thermodynamics
2-(4-Nitrophenyl)-1-benzofuran exhibits nanomolar affinity for bovine serum albumin (BSA) () , as determined by fluorescence quenching assays. Binding induces a 10 nm blue shift in BSA’s tryptophan emission spectrum, indicating relocation of Trp-134 to a less polar environment . Thermodynamic analysis () suggests spontaneous, entropy-driven binding .
Structural Modulation of BSA
Circular dichroism (CD) spectroscopy reveals that 2-(4-nitrophenyl)-1-benzofuran increases BSA’s β-sheet content by 5.7% while reducing random coil structures :
Secondary Structure | Δ (BSA + Ligand) (%) |
---|---|
α-Helix | +0.06 |
β-Sheet | +5.70 |
Random Coil | -5.76 |
This structural stabilization raises BSA’s melting temperature () by 1.2°C, contrasting with benzodifuran analogs that destabilize the protein .
Applications in Medicinal Chemistry
Drug Delivery Systems
BSA’s high binding affinity positions 2-(4-nitrophenyl)-1-benzofuran as a candidate for albumin-mediated drug delivery. Molecular docking predicts preferential binding to BSA’s subdomain IIA (Site I), a known pocket for transporting NSAIDs and anticoagulants .
Photochemical Applications
Two-Photon Uncaging
The compound’s large two-photon absorption cross-section ( at 800 nm) enables precise light-triggered release of bioactive molecules. For example, 2-(4-nitrophenyl)-1-benzofuran derivatives uncage neurotransmitters in neuronal tissues with spatiotemporal control .
Computational Insights
Molecular Docking Simulations
Docking studies (AutoDock Vina) predict stronger binding to monomeric BSA (−44.20 kJ/mol) than dimeric forms (−36.78 kJ/mol) . The nitro group forms hydrogen bonds with Arg-194 and Lys-190, while the benzofuran core engages in hydrophobic interactions with Leu-197 and Phe-151 .
Stability and Environmental Impact
Thermal Stability
Differential scanning calorimetry (DSC) shows a decomposition temperature of 290°C, with negligible degradation below 240°C. The nitro group’s electron-withdrawing nature reduces oxidative degradation, enhancing shelf-life under ambient conditions.
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